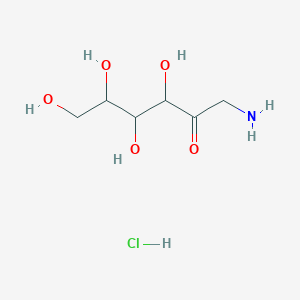

1-Amino-1-deoxy-D-psicose hydrochloride

Description

Contextualization within Amino Sugar Chemistry and Rare Sugar Research

Amino sugars are a class of carbohydrates where a hydroxyl group is substituted with an amino group. cymitquimica.com These compounds are fundamental components of a wide array of biologically important macromolecules, including glycoproteins, glycolipids, and chitin. cymitquimica.combmrb.io The introduction of a basic amino group into a sugar scaffold significantly alters its chemical reactivity and biological function, often making these compounds key players in cellular recognition, signaling, and structural integrity. bmrb.iobldpharm.com

Concurrently, the study of rare sugars, which are monosaccharides that are scarce in nature, has gained considerable momentum. D-psicose (also known as D-allulose) is a C-3 epimer of D-fructose and is considered a rare sugar. nih.govbiocompare.com It has garnered attention for its potential as a low-calorie sweetener and its various physiological effects. chemrxiv.orgbiosynth.com 1-Amino-1-deoxy-D-psicose hydrochloride, therefore, sits (B43327) at the intersection of these two exciting fields, combining the structural novelty of a rare sugar with the functional potential of an amino sugar.

Historical Development and Emerging Significance of 1-Amino-1-deoxy-D-Psicose in Glycoscience

The history of 1-amino-1-deoxy-ketoses is intrinsically linked to the study of the Maillard reaction and the Amadori rearrangement. The Amadori rearrangement, first described by Mario Amadori, is a chemical reaction in which a glycosylamine, formed from the condensation of an aldose sugar with an amine, rearranges to a 1-amino-1-deoxy-ketose. chemrxiv.orgchim.it This reaction is fundamental to food chemistry and is also a key process in the non-enzymatic glycation of proteins in biological systems. chemrxiv.orgmasterorganicchemistry.com

While the specific historical details of the first synthesis of 1-Amino-1-deoxy-D-psicose are not extensively documented in readily available literature, the conceptual framework for its creation lies in the well-established principles of amino sugar synthesis. The parent sugar, D-psicose, was first identified in the 1940s from natural sources like wheat and commercial cane molasses. biocompare.combiosynth.com The development of enzymatic methods to produce D-psicose from D-fructose in the 1990s made this rare sugar more accessible for research and derivatization. biocompare.com

The synthesis of 1-amino-1-deoxy-sugars can be achieved through various methods, including reductive amination of the corresponding ketose. This process involves the reaction of the ketone group of the sugar with an amine (such as ammonia) to form an imine, which is then reduced to the amine. biosynth.comcaymanchem.com The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) is common in this type of transformation. caymanchem.com

The emerging significance of this compound in glycoscience stems from its potential as a building block for the synthesis of more complex glycoconjugates and as a tool to probe biological systems. Its structural similarity to other biologically relevant amino sugars suggests its potential involvement in or modulation of various biochemical pathways.

Academic Research Trajectories and Interdisciplinary Relevance of this compound

While specific published research focusing exclusively on this compound is limited, its relevance can be inferred from the broader applications of rare amino sugars and the stated uses by chemical suppliers. This compound is primarily positioned as a research chemical for applications in complex carbohydrate synthesis, including methylation, click modification, and oligosaccharide synthesis.

The interdisciplinary relevance of this compound spans several areas:

Chemical Synthesis: As a chiral building block, it can be used in the synthesis of novel carbohydrate-based structures, including analogues of natural products and potential therapeutic agents. The presence of a primary amino group provides a handle for a variety of chemical modifications.

Glycobiology: Researchers can utilize this compound to synthesize probes to study carbohydrate-protein interactions, enzyme specificity, and the metabolic pathways of rare sugars. The amino group allows for the attachment of reporter molecules such as fluorescent tags or biotin.

Medicinal Chemistry: Given that many antibiotics and other therapeutic agents are amino sugar derivatives, this compound could serve as a precursor for the synthesis of novel drug candidates. Its unique stereochemistry may lead to compounds with novel biological activities or improved pharmacological profiles.

The study of closely related fructosamines (1-amino-1-deoxy-fructoses) has been extensive, particularly in the context of diabetes, where they are formed by the glycation of proteins. nih.gov Research on these compounds has provided valuable insights into the pathological consequences of hyperglycemia. nih.gov While this compound is not a direct analogue of these naturally occurring fructosamines (which are derived from glucose), the chemical principles and analytical techniques used in fructosamine (B8680336) research are highly relevant to the study of this psicose derivative.

Compound Data

Below are tables summarizing key information for the compounds mentioned in this article.

Table 1: Chemical and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 51296-39-0 (free base) | C6H14ClNO5 | 215.63 |

| D-Psicose | 551-68-8 | C6H12O6 | 180.16 |

| D-Fructose | 57-48-7 | C6H12O6 | 180.16 |

| 1-Amino-1-deoxy-D-fructose hydrochloride | 39002-30-7 | C6H14ClNO5 | 215.63 |

Properties

Molecular Formula |

C6H14ClNO5 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H |

InChI Key |

BXEJEZFWNIJRIM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(=O)CN)O)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Amino 1 Deoxy D Psicose Hydrochloride

Chemical Synthesis Pathways for 1-Amino-1-deoxy-D-Psicose Hydrochloride

The chemical synthesis of this compound is a multi-step process that requires precise control over stereochemistry to yield the desired isomer.

Stereoselective Synthesis Approaches to 1-Amino-1-deoxy-D-Psicose

The stereoselective synthesis of 1-amino-1-deoxy-D-psicose is a complex undertaking. One notable approach involves the use of chlorosulfonyl isocyanate for the regioselective and diastereoselective amination of protected sugar precursors. This method has been successfully applied to the synthesis of various deoxynojirimycin isomers, demonstrating its potential for creating specific stereoisomers of amino sugars. researchgate.net The reaction proceeds through the formation of a carbocation intermediate, and the stereochemical outcome is influenced by the stereochemistry of the starting ether and the stability of this intermediate. researchgate.net

Another strategy that can be adapted for this purpose is the Amadori rearrangement. ubc.canih.gov This reaction, which involves the rearrangement of an N-glycosylamine, is a powerful tool for introducing an amino group at the C-1 position of a ketose. For instance, the reaction of 5-azido-5-deoxy-D-glucofuranose with an amine like dibenzylamine, followed by catalytic hydrogenation, has been used to produce 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol in excellent yield. ubc.ca This method's success is partly attributed to the ring expansion from an aldofuranose to a ketopyranose, which acts as a driving force for the reaction. ubc.ca This principle could be applied to a suitably protected psicose precursor to achieve the desired 1-amino-1-deoxy-D-psicose.

Conversion Strategies from Precursors to this compound

Once the 1-amino-1-deoxy-D-psicose has been synthesized, it must be converted to its hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. The resulting salt often exhibits improved stability and handling characteristics.

A common synthetic route to related amino sugars that could be adapted involves the reductive amination of a precursor ketone. For example, 2,5-anhydro-D-mannose, generated from the nitrous acid deamination of 2-amino-2-deoxy-D-glucose, can undergo reductive amination to yield 1-amino-2,5-anhydro-1-deoxy-D-mannitol. nih.gov A similar strategy could be envisioned starting from a suitable psicose derivative.

Chemoenzymatic and Biotechnological Production of 1-Amino-1-deoxy-D-Psicose and its Amino Analogues

The integration of enzymatic steps into chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and often more sustainable approach to producing complex molecules like 1-amino-1-deoxy-D-psicose.

Enzymatic Routes to 1-Deoxy-D-Psicose as a Foundation

The enzymatic production of D-psicose, a precursor to the target molecule, has been a significant area of research. D-psicose, also known as D-allulose, is a rare sugar with low caloric value. acs.org Enzymes such as D-psicose-3-epimerase are key in the conversion of D-fructose to D-psicose. nih.gov However, the thermodynamic equilibrium of this isomerization often limits the yield. nih.gov To overcome this, multi-enzyme cascade systems are being developed. One such system utilizes a two-step biotransformation to produce D-psicose from D-fructose with a theoretical conversion rate of 100%. nih.gov This involves the initial conversion of D-fructose to D-allitol, followed by the oxidation of D-allitol to D-psicose. nih.gov

Furthermore, the synthesis of deoxy sugars, which are crucial intermediates, can be accomplished enzymatically. For example, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is an enzyme that catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate, a precursor in various biosynthetic pathways. wikipedia.orgebi.ac.ukfrontiersin.org While not directly producing 1-deoxy-D-psicose, the principles of using enzymes like DXS to create deoxy sugar precursors are highly relevant. A three-reaction method has been described for the synthesis of 1-deoxy-D-allulose (an isomer of 1-deoxy-D-psicose) starting from L-rhamnose, involving hydrogenation, specific oxidation by Enterobacter aerogenes, and epimerization with D-tagatose-3-epimerase. researchgate.net

Integration of Chemical Amination Steps in Enzymatic Syntheses

Once an enzymatic route to a suitable psicose or deoxy-psicose precursor is established, a chemical amination step can be integrated to complete the synthesis of 1-amino-1-deoxy-D-psicose. This chemoenzymatic approach leverages the high selectivity of enzymes for certain transformations while relying on well-established chemical methods for others. For instance, after the enzymatic synthesis of D-psicose, a chemical amination reaction, such as reductive amination, could be employed to introduce the amino group at the C-1 position.

Preparation of N-Substituted 1-Amino-1-deoxy-D-Psicose Derivatives

The synthesis of N-substituted derivatives of 1-amino-1-deoxy-D-psicose allows for the exploration of a wider range of chemical and biological properties. These derivatives are often prepared from the parent 1-amino-1-deoxy-D-psicose or by modifying the synthetic route.

One common method for preparing N-substituted amino sugars is through the Amadori rearrangement, which involves the reaction of an aldose with a primary or secondary amine. nih.govimreblank.chnih.gov This reaction has been used to synthesize a series of epimerically pure N-(1-deoxy-D-fructos-1-yl)-L-amino acids. nih.gov A similar approach could be used with D-psicose and various amino acids or other amines to generate a library of N-substituted 1-amino-1-deoxy-D-psicose derivatives. The degradation of these Amadori compounds is influenced by factors such as pH. imreblank.chnih.gov

Another strategy involves the direct reductive amination of a precursor ketone with a desired amine. This method was used to prepare a series of arylamino derivatives of 1-amino-2,5-anhydro-1-deoxy-D-mannitol. nih.gov This approach offers a straightforward way to introduce a variety of substituents on the nitrogen atom.

| Starting Material | Key Reagents/Enzymes | Product | Reference |

| Protected sugar precursor | Chlorosulfonyl isocyanate | Stereoisomers of amino sugars | researchgate.net |

| 5-azido-5-deoxy-D-glucofuranose | Dibenzylamine, Catalytic hydrogenation | 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol | ubc.ca |

| 2-amino-2-deoxy-D-glucose | Nitrous acid, Reductive amination | 1-amino-2,5-anhydro-1-deoxy-D-mannitol | nih.gov |

| D-fructose | D-psicose-3-epimerase | D-psicose | nih.gov |

| L-rhamnose | Raney nickel, Enterobacter aerogenes, D-tagatose-3-epimerase | 1-deoxy-D-allulose | researchgate.net |

| D-psicose | Amino acids (Amadori rearrangement) | N-substituted 1-amino-1-deoxy-D-psicose derivatives | nih.govnih.gov |

Synthesis of Glycoconjugate Analogues with 1-Amino-1-deoxy-D-psicose Moieties

The synthesis of glycoconjugates containing the 1-amino-1-deoxy-D-psicose moiety is crucial for investigating its role in biological systems and for the development of novel therapeutic agents. The primary amino group at the C-1 position serves as a versatile handle for conjugation to various biomolecules, including proteins, peptides, and lipids. nih.govnih.govfrontiersin.org

A common strategy for forming such glycoconjugates is through the formation of an amide bond. frontiersin.org This can be achieved by reacting the amino group of 1-amino-1-deoxy-D-psicose with an activated carboxyl group of an amino acid, peptide, or other carrier molecule. Amine-protected amino acids are often used to form amides with 2-amino-2-deoxy sugars, and similar principles can be applied to 1-amino sugars. frontiersin.org

Another approach involves reductive amination. This method includes the reaction of an aldehyde-containing molecule with the primary amine of 1-amino-1-deoxy-D-psicose to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage. frontiersin.org This technique is particularly useful for conjugating the sugar to proteins or other molecules that can be functionalized with an aldehyde group.

The Staudinger ligation offers a powerful method for forming N-glycosidic linkages. This reaction involves the use of a glycosyl azide (B81097), which can be prepared from the corresponding sugar. frontiersin.org While direct synthesis of 1-azido-1-deoxy-D-psicose is not widely reported, its synthesis could be approached from D-psicose. The resulting azide can then be reacted with a phosphine-containing molecule to form an aza-ylide, which upon hydrolysis or reaction with an electrophile, yields the desired glycoconjugate.

General strategies for the synthesis of amino sugars often involve nucleophilic displacement reactions. wikipedia.org For the synthesis of 1-amino-1-deoxy-D-psicose, a plausible route would start from D-psicose. The synthesis of D-psicose derivatives has been achieved through the oxidation of protected D-fructose derivatives followed by stereoselective reduction. rsc.org Once D-psicose is obtained, it can undergo reductive amination in the presence of an ammonia (B1221849) source to yield the desired 1-amino-1-deoxy-D-psicose.

Interactive Table 1: General Methodologies for Glycoconjugate Synthesis with Amino Sugars

| Methodology | Description | Key Reactants | Potential Application for 1-Amino-1-deoxy-D-psicose |

|---|---|---|---|

| Amide Bond Formation | Reaction between an amino group and a carboxylic acid (or its activated derivative) to form an amide linkage. frontiersin.org | 1-Amino-1-deoxy-D-psicose, Activated carboxyl-containing molecule (e.g., peptide, lipid) | Conjugation to peptides or proteins to create neoglycoproteins. |

| Reductive Amination | Formation of a Schiff base between an amine and an aldehyde, followed by reduction to a stable amine. frontiersin.org | 1-Amino-1-deoxy-D-psicose, Aldehyde-functionalized molecule | Labeling of biomolecules or surfaces. |

| Staudinger Ligation | Reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form an amide bond. frontiersin.org | 1-Azido-1-deoxy-D-psicose (hypothetical intermediate), Phosphine-thioester | Traceless ligation to peptides or other molecules. |

Derivatization for Spectroscopic Tagging and Probe Development

To study the interactions and localization of 1-amino-1-deoxy-D-psicose within biological systems, it is often necessary to attach a spectroscopic tag. nih.gov The primary amino group and the multiple hydroxyl groups of the psicose moiety offer sites for derivatization with fluorescent dyes or other probes. nih.gov

Fluorescent labeling of carbohydrates is a widely used technique to enable their detection and analysis. The amino group of 1-amino-1-deoxy-D-psicose can be readily reacted with a variety of commercially available fluorescent dyes that are activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates. Examples of such dyes include fluorescein (B123965) isothiocyanate (FITC) and rhodamine derivatives.

Alternatively, the hydroxyl groups of the psicose ring can be targeted for derivatization. For instance, fluorescently labeled polysaccharides have been generated by conjugating them with fluoresceinamine. nih.gov A similar approach could be adapted for 1-amino-1-deoxy-D-psicose, where the amino group would first need to be protected.

The development of fluorescent probes based on DBD (dioxolo[4,5-f] nih.govnih.govbenzodioxole) dyes offers another avenue for creating biosensors. rsc.org These dyes can be linked to carbohydrate ligands, and their fluorescence properties often change upon binding to a target protein, providing a "switch-on" signal. rsc.org A modular synthesis approach could be employed to conjugate a DBD fluorophore to 1-amino-1-deoxy-D-psicose. rsc.org

For nuclear magnetic resonance (NMR) studies, selective isotope labeling can be employed. nih.gov This can involve the synthesis of 1-amino-1-deoxy-D-psicose from isotopically labeled starting materials, such as ¹³C-glucose or ¹⁵N-ammonia, which would allow for detailed structural and dynamic studies of its glycoconjugates. nih.gov

Interactive Table 2: Spectroscopic Probes for Carbohydrate Derivatization

| Probe Type | Reactive Group on Probe | Target Functional Group on Sugar | Example |

|---|---|---|---|

| Fluorescent Dye | N-hydroxysuccinimide (NHS) ester | Primary Amine | Fluorescein NHS ester |

| Fluorescent Dye | Isothiocyanate | Primary Amine | Rhodamine B isothiocyanate |

| Environment-Sensitive Dye | Linker for conjugation | Amine or Hydroxyl | DBD (dioxolo[4,5-f] nih.govnih.govbenzodioxole) dyes rsc.org |

| Isotopic Label | Incorporated during synthesis | Entire molecule | ¹³C or ¹⁵N labeling nih.gov |

Advanced Modification Reactions of the Psicose Moiety

Beyond conjugation at the C-1 amino group, the psicose moiety itself can undergo a variety of modification reactions to generate novel derivatives with unique properties. These modifications can target the hydroxyl groups at various positions on the sugar ring.

Anhydrous acidification of D-psicose has been shown to produce a spiro-tricyclic disaccharide known as di-ᴅ-psicose anhydride (B1165640) (DPA). nih.govmdpi.com This caramelization reaction under acidic conditions could potentially be applied to a protected form of 1-amino-1-deoxy-D-psicose to generate novel di-psicosamine anhydride structures. Such compounds may exhibit altered solubility, stability, and metal-chelating properties. nih.govmdpi.com

The hydroxyl groups of the psicose ring can be selectively protected and deprotected to allow for regioselective modifications. For example, the formation of isopropylidene or cyclohexylidene ketals can protect vicinal diols, enabling reactions at the remaining free hydroxyl groups. rsc.org This approach could be used to introduce other functional groups, such as phosphates, sulfates, or other sugar units, at specific positions of the 1-amino-1-deoxy-D-psicose molecule.

Enzymatic synthesis provides a powerful tool for the modification of sugars with high regio- and stereoselectivity. nih.govnih.gov Glycosyltransferases could potentially be used to attach other sugar residues to the hydroxyl groups of 1-amino-1-deoxy-D-psicose, leading to the formation of novel oligosaccharides. Furthermore, enzymes such as transaminases have been investigated for the amination of sugars, suggesting that enzymatic approaches could also be explored for the synthesis and modification of amino sugars like 1-amino-1-deoxy-D-psicose. nih.gov

The degradation of related fructosamine (B8680336) compounds has been studied, revealing pathways that lead to the formation of various smaller molecules. nih.gov Understanding these degradation pathways is important for applications where the stability of 1-amino-1-deoxy-D-psicose and its conjugates is a concern.

Structural Elucidation and Conformational Analysis of 1 Amino 1 Deoxy D Psicose Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of complex carbohydrates like 1-Amino-1-deoxy-D-psicose. Different spectroscopic methods offer complementary information, from the atomic connectivity to the vibrational modes of functional groups.

In solution, 1-Amino-1-deoxy-D-psicose, also known as psicosamine, exists not as a single static structure but as a dynamic equilibrium of several tautomeric forms. This behavior is analogous to its parent sugar, D-fructose, which also presents multiple forms in solution, including pyranose and furanose rings, as well as an open-chain keto form. researchgate.net NMR spectroscopy is a powerful tool for investigating this equilibrium, as the different tautomers are distinguishable on the NMR timescale. nih.gov

A study on a derivative, 1-deoxy-1-(N-methylphenylamino)-D-psicose, using ¹³C NMR spectroscopy, quantified the complex conformational and tautomeric equilibria in solution. The analysis revealed the presence of five distinct forms. gu.se The distribution, which highlights the compound's conformational instability, is detailed in the table below. gu.se This equilibrium demonstrates that while multiple forms coexist, the furanose and pyranose ring structures are predominant over the acyclic keto form. gu.se

| Tautomeric Form | Percentage in Solution (%) |

| α-furanose | 32.4 |

| α-pyranose | 27.2 |

| β-pyranose | 21.0 |

| β-furanose | 9.1 |

| Acyclic keto form | 11.0 |

This interactive table summarizes the tautomeric distribution of a 1-amino-1-deoxy-D-psicose derivative in solution as determined by NMR spectroscopy. gu.se The data illustrates the compound's preference for cyclic furanose and pyranose structures.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and structure of 1-Amino-1-deoxy-D-psicose hydrochloride. Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₆H₁₄ClNO₅). biosynth.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural proof. nih.gov In collision-induced dissociation (CID), the protonated molecule would be expected to undergo characteristic cleavages. youtube.com Common fragmentation pathways for amino sugars include:

Loss of water (H₂O) from the sugar ring. nih.gov

Loss of ammonia (B1221849) (NH₃) or the amine group.

Cleavage of the carbon-carbon bonds within the sugar ring, leading to smaller fragment ions.

Alpha-cleavage , where the bond adjacent to the carbon-bearing the amino group breaks, which is a dominant pathway for aliphatic amines. libretexts.org

By analyzing the precise mass of these fragment ions, the connectivity of the molecule can be pieced together, confirming the identity of 1-Amino-1-deoxy-D-psicose. youtube.comresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comyoutube.com For this compound, the spectrum would be dominated by features corresponding to its hydroxyl, amine, and alkyl groups.

Key expected vibrational modes include:

O-H Stretching: A broad band in the high-frequency region (typically 3200-3600 cm⁻¹) of the IR spectrum, characteristic of the multiple hydroxyl groups and intermolecular hydrogen bonding.

N-H Stretching: Bands in the region of 3000-3300 cm⁻¹ corresponding to the amine group. In the hydrochloride salt, this would be an ammonium (B1175870) (NH₃⁺) group, showing characteristic bending and stretching frequencies.

C-H Stretching: Sharp peaks typically found between 2850 and 3000 cm⁻¹.

Raman spectroscopy offers complementary information, as vibrations that are weak in IR may be strong in Raman, and vice-versa, particularly for symmetric non-polar bonds. youtube.com The study of amino acids via surface-enhanced Raman scattering (SERS) shows that the spectra can be influenced by the molecule's orientation on a surface. nih.gov

X-ray Crystallography Studies of 1-Amino-1-deoxy-D-Psicose and its Crystalline Derivatives

While spectroscopy provides data on the behavior of molecules in solution, X-ray crystallography offers a precise, static picture of the molecule's three-dimensional structure in the solid state. researchgate.net A single-crystal X-ray diffraction study of 1-deoxy-1-(N-methylphenylamino)-D-psicose provided definitive structural information. gu.se

The study revealed that in its crystalline form, the derivative exists exclusively as the α-pyranose tautomer. gu.se This contrasts with the complex mixture of five tautomers observed in solution. gu.se The pyranose ring was found to adopt a ⁵C₂ chair conformation. gu.se This detailed structural analysis also elucidated the bond distances and valence angles, which were consistent with other known pyranose structures. gu.se Furthermore, the crystal structure is stabilized by an extensive two-dimensional hydrogen-bonding network involving all the hydroxyl groups. gu.se

| Crystallographic Parameter | Value/Description |

| Crystalline Form | α-pyranose |

| Ring Conformation | ⁵C₂ (Chair) |

| Hydrogen Bonding | Extensive 2D network involving all hydroxyl groups. |

This interactive table presents the key findings from the X-ray crystallographic analysis of a 1-amino-1-deoxy-D-psicose derivative, highlighting its solid-state conformation. gu.se

Stereochemical Considerations and Anomeric Forms of 1-Amino-1-deoxy-D-Psicose

The structure of 1-Amino-1-deoxy-D-psicose is defined by its stereochemistry. As a monosaccharide derivative, it possesses multiple chiral centers, leading to different spatial arrangements of its atoms.

D-Configuration: The "D" designation refers to the configuration at the chiral carbon furthest from the carbonyl group (C5 in this case). It indicates that the hydroxyl group on this carbon is oriented to the right in a Fischer projection, analogous to D-glyceraldehyde. nih.gov This is a crucial determinant of the sugar's biological properties. mdpi.com

Anomers: When the linear form of the sugar cyclizes to form a pyranose or furanose ring, the former carbonyl carbon (C2) becomes a new chiral center known as the anomeric carbon. nih.gov This gives rise to two possible stereoisomers, or anomers:

α-anomer: The anomeric hydroxyl group (or, in this case, the C2 hydroxyl, as the amino group is at C1) has a specific orientation relative to the other substituents on the ring. nih.gov

β-anomer: The anomeric hydroxyl group has the opposite configuration to the α-anomer. nih.gov

As shown by NMR studies, both α and β anomers of the pyranose and furanose rings of 1-Amino-1-deoxy-D-psicose coexist in solution, contributing to the compound's conformational complexity. gu.se

Computational Modeling and Molecular Dynamics Simulations of 1-Amino-1-deoxy-D-Psicose Conformations

Computational chemistry provides a powerful avenue for exploring the conformational landscape of flexible molecules like 1-Amino-1-deoxy-D-psicose. nih.gov Methods such as Density Functional Theory (DFT) and molecular mechanics force fields (e.g., AMBER) are used to calculate the relative energies of different conformations and to simulate their dynamic behavior over time. nih.govresearchgate.net

For aminodeoxysugars, computational studies can:

Predict Stable Conformations: By calculating the potential energy surface, researchers can identify low-energy conformers, such as different chair (e.g., ⁴C₁, ¹C₄) and boat forms of the pyranose ring. nih.gov

Analyze Tautomeric Equilibria: Theoretical calculations can estimate the relative Gibbs free energies of the various pyranose, furanose, and acyclic tautomers in different solvents, complementing experimental NMR data. nih.gov

Simulate Molecular Dynamics: Molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into the flexibility of the sugar ring, the rotation of hydroxyl groups, and the transitions between different conformations. fu-berlin.de

These computational approaches are particularly valuable for understanding how factors like deoxygenation or the introduction of an amino group influence conformational preferences compared to the parent sugar. nih.gov Although challenging due to the high number of possible conformations, these methods provide a deeper understanding of the structural dynamics that underpin the molecule's function. mdpi.com

Biochemical Roles and Enzymatic Recognition of 1 Amino 1 Deoxy D Psicose

Identification and Characterization of Enzymes Interacting with 1-Amino-1-deoxy-D-Psicose

The primary enzymes known to interact with psicosamine derivatives are ketosamine-3-kinases, which are involved in deglycation processes.

Research has identified a key enzyme, Fructosamine-3-Kinase-Related Protein (FN3K-RP), that specifically recognizes and phosphorylates ketosamines with a D-configuration at the C3 carbon, such as psicosamines and ribulosamines. nih.gov Unlike its homolog, fructosamine-3-kinase (FN3K), FN3K-RP does not phosphorylate fructosamines, which are formed from glucose. nih.govnih.govresearchgate.net FN3K, in contrast, can phosphorylate fructosamines, psicosamines, and ribulosamines. nih.gov

FN3K-RP is encoded by a gene located adjacent to the FN3K gene on human chromosome 17q25, and both share a similar gene structure. nih.gov The protein is expressed in various tissues, including the brain, kidneys, spleen, and bone marrow. nih.gov Tandem mass spectrometry and nuclear magnetic resonance (NMR) analysis have confirmed that FN3K-RP phosphorylates the third carbon of the sugar moiety in substrates like 1-deoxy-1-morpholino-psicose. nih.gov This phosphorylation destabilizes the molecule, leading to its decomposition and the removal of the sugar from the modified protein, a process termed deglycation. nih.govresearchgate.net This indicates that FN3K-RP functions as a protein repair enzyme, specifically targeting proteins glycated by sugars like allose or ribose. nih.govresearchgate.net

The specificity of FN3K-RP for psicosamines and ribulosamines, but not fructosamines, highlights its distinct physiological role. nih.govresearchgate.net While both FN3K and FN3K-RP can phosphorylate psicosamines, FN3K-RP exhibits a lower affinity for these substrates compared to ribulosamines and erythrulosamines. researchgate.net The phosphorylation of these ketosamines by FN3K-RP leads to the formation of unstable ketosamine 3-phosphates. nih.govresearchgate.net

The kinetic parameters for these enzymes underscore their substrate preferences. The efficiency of an enzyme is often described by the specificity constant (kcat/KM), which reflects how well the enzyme binds and catalyzes the conversion of a substrate.

| Enzyme | Substrate | KM (mM) | Vmax (mU/mg) | Specificity (Vmax/KM) | Source |

| FN3K-RP (human) | Psicoselysine | 1.0 | 4.8 | 4.8 | nih.gov |

| Ribuloselysine | 0.05 | 10.5 | 210 | nih.gov | |

| FN3K (human) | Fructoselysine | 0.25 | 28 | 112 | nih.gov |

| Psicoselysine | 0.1 | 10 | 100 | nih.gov | |

| Ribuloselysine | 0.02 | 16 | 800 | nih.gov |

This table presents kinetic data for human FN3K-RP and FN3K with various ketosamine substrates. KM indicates the substrate concentration at half-maximal velocity, and Vmax represents the maximum reaction rate.

Pathways of Formation and Transformation of 1-Amino-1-deoxy-D-Psicose in Biological Contexts

1-Amino-1-deoxy-D-psicose is not a primary metabolite but is formed through non-enzymatic modification of proteins and other amino compounds.

1-Amino-1-deoxy-D-psicose derivatives, or psicosamines, are formed through the process of non-enzymatic glycation. nih.govreactome.org This process begins with the spontaneous reaction of a reducing sugar with a free amino group, typically on a protein (like the epsilon-amino group of lysine (B10760008) residues), to form a Schiff base. reactome.orgnih.gov This intermediate then undergoes an Amadori rearrangement to form a stable ketoamine, known as an Amadori product. nih.govimreblank.ch

While glycation involving glucose leads to fructosamine (B8680336) products, psicosamines can arise from the reaction of amines with other sugars, such as allose (the C-3 epimer of glucose). nih.gov It has also been proposed that they might be formed through a multi-step process involving glucose and glycolytic intermediates. nih.gov The formation of these Amadori products is the initial, reversible stage of the Maillard reaction, which can eventually lead to the formation of irreversible advanced glycation end products (AGEs). nih.gov

The metabolic fate of the parent sugar, D-psicose, has been studied in rats. When administered orally, D-psicose is only partially absorbed in the digestive tract. nih.gov A significant portion is excreted in the urine and feces. nih.gov For instance, following a single oral dose in Wistar rats, about 11-15% was recovered in urine and 8-13% in feces over 24 hours. nih.gov The absorbed D-psicose that is not excreted can reach the cecum, where it undergoes fermentation by intestinal microflora, leading to the production of short-chain fatty acids. nih.gov Studies in rats have shown that D-psicose provides no energy and is not metabolized into energy like glucose. nih.govresearchgate.net

The degradation pathway for psicosamines attached to proteins is primarily enzymatic, as described in section 4.1.1. The phosphorylation by FN3K or FN3K-RP at the C-3 position creates an unstable intermediate, psicosamine-3-phosphate. nih.govreactome.org This compound then spontaneously decomposes, releasing the original amine (thus repairing the protein), inorganic phosphate (B84403), and 3-deoxyglucosone. nih.gov The half-life of protein-bound psicosamine 3-phosphates at physiological pH and temperature is approximately 8.8 hours, which is slightly longer than the 7-hour half-life of fructosamine 3-phosphates. nih.govresearchgate.net

Modulation of Enzymatic Activity by 1-Amino-1-deoxy-D-Psicose Derivatives

Derivatives of 1-amino-1-deoxy-D-psicose can act as modulators of enzymatic activity, particularly as inhibitors. A synthetic derivative, 1-deoxy-1-morpholinopsicose (DMP), serves as a cell-permeable substrate for both FN3K and FN3K-RP. nih.govresearchgate.net Because it competes with natural psicosamine and ribulosamine substrates for the active site of these enzymes, DMP functions as a competitive inhibitor. nih.govresearchgate.net In studies using human erythrocytes, the presence of DMP led to an increased accumulation of glycated hemoglobin when cells were incubated with allose or ribose, confirming that it effectively blocks the deglycating activity of FN3K-RP in a cellular context. nih.govresearchgate.net

Furthermore, the parent sugar, D-psicose, has been shown to inhibit certain digestive enzymes. In vitro studies have demonstrated that D-psicose can potently inhibit intestinal sucrase and maltase activities in rats, while only slightly affecting α-amylase. nih.gov This inhibitory action can suppress the postprandial glycemic response after the ingestion of sucrose (B13894) or maltose. nih.gov

Biosynthetic Origin and Precursor Utilization for 1-Amino-1-deoxy-D-Psicose

The formation of 1-amino-1-deoxy-D-psicose, also known as psicosamine, is intrinsically linked to the availability of its precursor, the rare sugar D-psicose (also known as D-allulose). While specific biosynthetic pathways dedicated to 1-amino-1-deoxy-D-psicose have not been extensively detailed in the literature, its origin can be inferred from the well-established synthesis of D-psicose and the known biochemical reactions that introduce an amino group to a sugar molecule. The formation can be considered a two-part process: the synthesis of the D-psicose backbone and the subsequent amination.

The primary precursor for the biosynthesis of D-psicose is D-fructose. researchgate.netacs.orgnih.gov D-fructose, in turn, is readily available in biological systems and can be derived from D-glucose through the action of glucose isomerase. nih.govfao.org The direct conversion of D-fructose to D-psicose is an epimerization reaction at the C-3 position, a transformation catalyzed by a class of enzymes known as ketose 3-epimerases. researchgate.net Specifically, D-psicose 3-epimerase (DPE) and D-tagatose 3-epimerase (DTE) are instrumental in this conversion, which has been leveraged for the industrial production of D-psicose. researchgate.net

Once D-psicose is formed, the introduction of an amino group at the C-1 position can hypothetically occur through two primary mechanisms: enzymatic transamination or non-enzymatic reactions.

Enzymatic synthesis would likely involve a transaminase. D-amino acid transaminases (D-AATs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid donor to a keto acid acceptor. nih.gov Given that D-psicose is a ketohexose, it is a plausible substrate for a transaminase. In such a scenario, a suitable amino donor, such as a D-amino acid, would provide the amino group to form 1-amino-1-deoxy-D-psicose.

A non-enzymatic route for the formation of 1-amino-1-deoxy-D-psicose can occur via the Maillard reaction. This well-known chemical reaction happens between a reducing sugar and an amino acid. While extensively studied for the formation of 1-amino-1-deoxy-D-fructose (fructosamine) from glucose and amino acids, the same principle applies to other reducing sugars. nih.govresearchgate.net If D-psicose and a source of amino groups (such as amino acids) are present, they can undergo a non-enzymatic condensation to form a Schiff base, which then rearranges to the more stable 1-amino-1-deoxy-D-psicose. Studies have shown that replacing amino acids with their binary metal complexes can facilitate the formation of amino sugars from ketohexoses. nih.gov

The table below summarizes the key precursors and enzymes involved in the potential biosynthetic and synthetic pathways leading to 1-amino-1-deoxy-D-psicose.

| Role | Compound/Enzyme | Function/Reaction |

| Ultimate Precursor | D-Glucose | Converted to D-fructose by glucose isomerase. nih.govfao.org |

| Direct Precursor | D-Fructose | Epimerized at the C-3 position to form D-psicose. researchgate.netacs.orgnih.gov |

| Key Intermediate | D-Psicose (D-Allulose) | The ketohexose backbone of the final compound. researchgate.net |

| Amino Group Donor (Hypothetical) | D-Amino Acids | Donates the amino group in a transamination reaction. nih.gov |

| Key Enzyme (D-Psicose Synthesis) | D-Psicose 3-epimerase (DPE) | Catalyzes the epimerization of D-fructose to D-psicose. researchgate.net |

| Key Enzyme (D-Psicose Synthesis) | D-Tagatose 3-epimerase (DTE) | Also catalyzes the epimerization of D-fructose to D-psicose. researchgate.net |

| Hypothetical Enzyme (Amination) | D-Amino Acid Transaminase | Catalyzes the transfer of an amino group to D-psicose. nih.gov |

Advanced Analytical Methodologies for 1 Amino 1 Deoxy D Psicose Hydrochloride Research

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-performance separation technique that utilizes a high voltage applied across a narrow-bore fused-silica capillary filled with a background electrolyte. nih.gov Molecules are separated based on their differential migration rates in the electric field, which are determined by their charge-to-mass ratio. sciex.com CE offers superior resolution and efficiency compared to traditional chromatographic methods and requires minimal sample volume. diva-portal.org

For a charged molecule like 1-Amino-1-deoxy-D-psicose hydrochloride, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE. nih.gov The inherent positive charge of the molecule allows it to migrate toward the cathode. The separation of similar compounds can be optimized by adjusting the pH, ionic strength, and composition of the background electrolyte. mdpi.com

For neutral sugars, or to enhance the separation of charged ones, derivatization can be employed to introduce a charged or UV-active tag. diva-portal.org For instance, reductive amination with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) imparts a negative charge and allows for highly sensitive detection via laser-induced fluorescence. diva-portal.org CE has proven effective for the rapid analysis of underivatized amino acids and sugars in complex samples. nih.gov

Table 2: Key Features of Capillary Electrophoresis

| Feature | Description | Source |

|---|---|---|

| Separation Principle | Differential migration of charged analytes in an electric field based on charge-to-mass ratio. | sciex.com |

| Resolution | High resolving power, capable of separating closely related molecules. | nih.gov |

| Sample Volume | Requires very small sample volumes (nanoliter range). | diva-portal.org |

| Analysis Speed | Typically very fast, with separation times often in the minute range. | nih.govnih.gov |

| Derivatization | Can be used for underivatized charged molecules or with derivatization to add charge/detectability. | diva-portal.orgnih.gov |

Development of Novel Biosensors and Probes for Selective Detection of 1-Amino-1-deoxy-D-Psicose

While traditional analytical methods are powerful, there is growing interest in developing biosensors for the rapid and selective detection of specific biomolecules. nih.gov A biosensor typically combines a biological recognition element (e.g., an enzyme or antibody) with a physicochemical transducer that converts the recognition event into a measurable signal. nih.gov

For 1-Amino-1-deoxy-D-psicose, a potential approach would involve using an enzyme that specifically recognizes and acts upon this amino sugar. For example, an L-amino acid oxidase could be immobilized on an electrode. nih.gov When the target amino sugar interacts with the enzyme, a reaction such as the consumption of oxygen or the production of hydrogen peroxide occurs. This change can be measured electrochemically, providing a signal proportional to the concentration of the amino sugar. nih.gov

The primary challenges in developing such a biosensor include:

Selectivity: The biological recognition element must be highly specific to 1-Amino-1-deoxy-D-psicose to avoid interference from other similar sugars or amino acids present in the sample. nih.gov

Stability: The immobilized enzyme or probe must maintain its activity over time and under various sample conditions. nih.gov

Sensitivity: The sensor must be able to detect the target compound at physiologically or industrially relevant concentrations.

The development of such biosensors could enable real-time, on-site monitoring without the need for extensive sample preparation or laboratory instrumentation. nih.gov

Quantitative Analysis of 1-Amino-1-deoxy-D-Psicose in Research Samples

Quantitative analysis is the process of determining the precise amount or concentration of a substance in a sample. For this compound, this is essential for applications ranging from biochemical studies to quality control in synthesis processes. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

HPLC with Refractive Index Detection (RID) is a robust method for quantification, especially at higher concentrations. researchgate.net A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this curve to determine its concentration. researchgate.net

GC-MS offers very high sensitivity and selectivity, making it ideal for trace-level quantification. gcms.cz By using an internal standard (a known amount of a similar but distinct compound added to the sample), variations in sample preparation and injection volume can be compensated for. Quantification is performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific fragment ions characteristic of the derivatized target compound, enhancing sensitivity and reducing background noise.

Capillary Electrophoresis (CE) can also be used for quantitative analysis. Similar to HPLC, quantification is based on peak area relative to a calibration curve. The reproducibility of injection volume and migration time is critical for accurate results. nih.gov

Ion Exchange Chromatography (IEC) can be used quantitatively by integrating the peak area of the eluted compound and comparing it to standards. Its primary strength, however, often lies in preparative purification to isolate the compound for subsequent quantification by other means. nih.gov

Each of these techniques provides a reliable means for the quantitative analysis of 1-Amino-1-deoxy-D-psicose in diverse research samples, from reaction mixtures to complex biological extracts.

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical and in Vitro Focus

Cellular Interactions and Uptake Mechanisms of 1-Amino-1-deoxy-D-Psicose Derivatives

The entry of sugar derivatives into cells is a critical first step for their biological activity. For amino sugars, this process is often mediated by specific transporters on the cell membrane. youtube.comnih.gov

General Mechanisms of Monosaccharide and Amino Sugar Uptake:

Monosaccharides like glucose and fructose (B13574) are primarily transported into intestinal enterocytes via specific transporters such as the sodium-glucose cotransporter 1 (SGLT1) and glucose transporter 5 (GLUT5). libretexts.orglumenlearning.com From the enterocytes, they are then absorbed into the bloodstream through GLUT2. lumenlearning.com Studies on D-psicose have indicated that its transport across the intestinal cell monolayer involves GLUT5 and GLUT2. nih.gov The permeability of D-psicose was suppressed by D-glucose and D-fructose, suggesting a shared transport mechanism. nih.gov

Given that 1-Amino-1-deoxy-D-psicose is a derivative of D-psicose, it is plausible that its cellular uptake is also mediated by glucose transporters. However, the presence of the amino group could introduce interactions with other transporters, such as those for amino acids. nih.gov The positive charge on the amino group under physiological conditions could also influence its interaction with the negatively charged cell membrane, potentially enhancing uptake. wikipedia.org

Table 1: Potential Cellular Uptake Mechanisms for 1-Amino-1-deoxy-D-psicose Derivatives

| Transporter Family | Potential Role in Uptake | Supporting Evidence for Related Compounds |

| Glucose Transporters (GLUTs) | Facilitated diffusion across cell membranes. | D-psicose is transported by GLUT5 and GLUT2. nih.gov |

| Sodium-Glucose Cotransporters (SGLTs) | Active transport, particularly in intestinal and kidney cells. | Primary transporters for glucose and galactose. libretexts.orglumenlearning.com |

| Amino Acid Transporters | Potential for transport due to the amino group. | Amino acid availability is governed by various transporters. nih.gov |

Modulation of Biochemical Pathways by 1-Amino-1-deoxy-D-Psicose (e.g., DNA damage in cell-free assays, if applicable to psicose)

The introduction of an amino group to a sugar molecule can significantly alter its biochemical properties and its influence on cellular pathways.

Effects on Glycolysis and Related Pathways:

D-psicose itself has been shown to have minimal metabolic energy value. researchgate.net It can inhibit intestinal α-glucosidases, such as sucrase and maltase, which are responsible for the breakdown of complex sugars into absorbable monosaccharides. nih.govnih.gov This inhibition leads to a suppression of the postprandial glycemic response. nih.govnih.gov This suggests that 1-Amino-1-deoxy-D-psicose could also potentially interfere with carbohydrate metabolism.

A structurally related compound, 1-amino-1-deoxy-D-fructose, has been found to induce site-specific DNA damage at pyrimidine (B1678525) residues in cell-free assays. caymanchem.com This raises the possibility that 1-Amino-1-deoxy-D-psicose hydrochloride could have similar effects, although specific studies are required to confirm this.

Table 2: Potential Modulation of Biochemical Pathways

| Pathway | Potential Effect | Evidence from Related Compounds |

| Glycolysis | Inhibition of enzymes involved in carbohydrate digestion. | D-psicose inhibits intestinal α-glucosidases. nih.govnih.gov |

| DNA Integrity | Potential for inducing DNA damage. | 1-amino-1-deoxy-D-fructose induces DNA damage in cell-free assays. caymanchem.com |

| Nutrient Sensing Pathways | Modulation of pathways like mTORC1 and ATF4 that respond to amino acid levels. | Amino acid concentrations are sensed by these pathways to regulate cell metabolism. nih.govresearchgate.netnih.gov |

Interactions with Specific Biomolecules (e.g., Proteins, Lipids, Nucleic Acids) and Binding Assays

The functional groups of this compound, including its hydroxyl and amino groups, provide multiple points for interaction with various biomolecules.

Interactions with Proteins:

Amino sugars are fundamental components of glycoproteins and play crucial roles in protein folding, stability, and function. youtube.com The amino group can participate in hydrogen bonding and electrostatic interactions, which are critical for the specific recognition between proteins and their ligands. nih.gov For instance, derivatives of 1-amino-3,6-anhydro-1-deoxy-D-sorbitol have been shown to inhibit β-N-acetylglucosaminidase, a type of glycosidase. nih.gov This suggests that 1-Amino-1-deoxy-D-psicose could also act as an inhibitor for certain glycosidases or other sugar-binding proteins.

Interactions with Nucleic Acids:

The interaction between small molecules and nucleic acids can modulate genetic processes. Aromatic amino acids have been shown to interact with DNA through π-π stacking and sugar-π contacts. nih.govresearchgate.net While 1-Amino-1-deoxy-D-psicose is not aromatic, its amino group can form hydrogen bonds with the phosphate (B84403) backbone or the bases of DNA and RNA. nih.gov As mentioned earlier, a related fructosamine (B8680336) derivative has demonstrated the ability to cause DNA damage. caymanchem.com

Table 3: Potential Biomolecular Interactions

| Biomolecule | Type of Interaction | Potential Consequence |

| Proteins (Enzymes) | Competitive or non-competitive inhibition of glycosidases. | Alteration of carbohydrate metabolism. |

| Nucleic Acids (DNA) | Hydrogen bonding with the phosphate backbone or bases. | Potential for DNA damage or modulation of gene expression. |

| Lipids | Interactions with the hydrophilic heads of phospholipids (B1166683) in cell membranes. | Influence on membrane fluidity and transport processes. |

Investigations into Biological Responses in Model Systems (e.g., cell cultures, non-human organisms)

In vitro and non-human organism studies provide a platform to observe the cellular and physiological responses to novel compounds.

Cell Culture Studies:

Studies on various amino sugars in cell cultures have revealed a range of effects. For instance, high concentrations of some D- or L-amino acids can inhibit the survival of Chinese hamster ovary (CHO) and HeLa cells, potentially through the generation of reactive oxygen species. nih.gov The cultivation of mammalian cells is also highly dependent on the availability and balance of amino acids, which affect cell growth, metabolism, and protein production. nih.gov It is conceivable that 1-Amino-1-deoxy-D-psicose could elicit similar responses in cell culture models, influencing cell proliferation and metabolic activity.

Non-Human Organism Studies:

Research on D-psicose in rats has demonstrated its ability to be absorbed after oral administration and rapidly eliminated. nih.gov It has also been shown to have a negligible energy value in growing rats. researchgate.net These pharmacokinetic and metabolic characteristics in animal models provide a foundation for what might be expected with its amino derivative. Further studies on non-human organisms would be necessary to elucidate the specific physiological effects of this compound.

Table 4: Summary of Potential Biological Responses in Model Systems

| Model System | Observed Effect of Related Compounds | Potential Implication for 1-Amino-1-deoxy-D-psicose |

| Cell Cultures (e.g., CHO, HeLa) | Inhibition of cell survival at high concentrations of some amino acids. nih.gov | Potential for cytotoxicity at high doses. |

| Non-human organisms (e.g., rats) | D-psicose is absorbed and rapidly excreted; has low caloric value. researchgate.netnih.gov | May have similar pharmacokinetic and metabolic profiles. |

Applications in Carbohydrate Chemistry and Glycoscience Research

Utilization in Complex Carbohydrate Synthesis and Glycosylation Reactions

1-Amino-1-deoxy-D-psicose hydrochloride serves as a specialized building block in the synthesis of complex carbohydrates. The presence of the amino group allows for the formation of N-glycosidic bonds, which are fundamental linkages in many biologically important molecules. While specific studies detailing the direct use of this compound in glycosylation reactions are emerging, the principles of its application can be inferred from related research on D-psicose and other amino sugars.

A key area of application is in the synthesis of novel disaccharides and oligosaccharides. For instance, research on D-psicose has demonstrated its ability to form disaccharides with stable structures through processes like caramelization under acidic, anhydrous conditions. mdpi.com In one study, a di-D-psicose anhydride (B1165640) with a spiro-tricyclic core was generated from D-psicose. mdpi.comnih.gov The reaction conditions for this synthesis are detailed in the table below.

| Parameter | Condition |

|---|---|

| Starting Material | D-Psicose |

| Reaction Type | Caramelization (Anhydrous Acidification) |

| Temperature | 10–20 °C |

| Reaction Time | 48 hours |

| Conversion Rate | 32% |

This synthesis of a di-D-psicose anhydride highlights the potential for creating complex structures from psicose-based precursors. mdpi.comnih.gov The introduction of an amino group, as in this compound, would further expand the synthetic possibilities, allowing for the formation of N-linked glycans and other complex carbohydrate structures that are not accessible with the parent sugar.

Role in Polysaccharide and Oligosaccharide Modification and Engineering

The modification and engineering of polysaccharides and oligosaccharides are critical for developing new biomaterials and therapeutics. This compound can be utilized in these processes to introduce amino functionalities into existing carbohydrate chains. This can be achieved through both chemical and enzymatic methods.

Enzymatic modification offers a high degree of specificity and is considered an environmentally friendly approach. researchgate.net Enzymes such as transglutaminases can catalyze the formation of covalent bonds between the amino group of a molecule like this compound and the glutamine residues in a protein, effectively grafting the sugar onto a polypeptide chain. researchgate.net While enzymatic reactions may have slower reaction times compared to chemical methods, their specificity is a significant advantage. researchgate.netmdpi.com

Chemical modification methods can also be employed to incorporate amino-sugars into polysaccharides. nih.gov These methods often involve the reaction of the amino group with activated functional groups on the polysaccharide backbone. The introduction of amino groups, such as from this compound, can significantly alter the physicochemical properties of the resulting polysaccharide. For example, non-natural aminated polysaccharides often exhibit improved aqueous solubility. researchgate.net This enhanced solubility allows for further modifications in a wider range of solvents, expanding their potential applications. researchgate.net

Contributions to Glycoconjugate Research and Mimicry

Glycoconjugates, which are molecules composed of carbohydrates linked to proteins or lipids, play crucial roles in numerous biological processes. This compound is a valuable tool in the synthesis of novel glycoconjugates and for creating mimics of natural structures.

The synthesis of a glycoconjugate with a di-ᴅ-psicose anhydride structure has been reported, demonstrating the utility of D-psicose in creating complex, stable molecules. mdpi.comnih.gov This particular compound was found to have a higher thermal stability and lower water solubility compared to its monomeric precursor, D-psicose. mdpi.comnih.gov The properties of this synthesized glycoconjugate are summarized in the table below.

| Property | Di-ᴅ-psicose Anhydride | D-Psicose |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₁₀ | C₆H₁₂O₆ |

| Peak Thermal Stability | 194.7 °C | 126.5 °C |

| Water Solubility | 40 g/L | High |

The ability to synthesize such stable glycoconjugates from D-psicose provides a foundation for the use of this compound in creating even more diverse structures. The amino group allows for the formation of stable amide or amine linkages to other molecules, facilitating the construction of complex glycoconjugates that can mimic natural structures or possess novel functionalities.

Employment as a Building Block in Synthetic Glycobiology

Synthetic glycobiology aims to understand and engineer glycosylation processes for various applications. This compound can serve as a unique building block in this field. The synthesis of rare deoxy amino sugars is crucial for assembling bacterial glycoconjugates, which have potential applications in vaccine development and targeted drug delivery. nih.gov

The chemical synthesis of orthogonally protected rare L-sugar building blocks has been demonstrated as a key step in the creation of structurally well-defined and homogeneous complex glycans. nih.gov A similar approach can be envisioned for D-sugars like this compound. By protecting the functional groups of the molecule, it can be used in a controlled, stepwise manner to build complex oligosaccharides and glycans. The amino group provides a versatile handle for conjugation to other molecules, such as peptides or lipids, to create sophisticated biomimetic structures.

The use of such building blocks allows for the precise control over the stereochemistry and linkage of the resulting glycan, which is essential for studying its biological function and for developing targeted therapeutics.

Future Directions and Emerging Research Avenues for 1 Amino 1 Deoxy D Psicose Hydrochloride

Discovery and Engineering of Novel Enzymes for 1-Amino-1-deoxy-D-Psicose Synthesis and Modification

The biotechnological production of rare sugars and their derivatives is a rapidly advancing field, with enzymatic methods offering high specificity and environmentally friendly alternatives to chemical synthesis. cnif.cn The synthesis of 1-amino-1-deoxy-D-psicose hydrochloride is intrinsically linked to the availability of its precursor, D-psicose (also known as D-allulose). mdpi.com

Future research will likely focus first on optimizing D-psicose production. The primary enzymes for this are ketose 3-epimerases, which convert the abundant D-fructose into D-psicose. mdpi.comnih.gov These include D-psicose 3-epimerase (DPEase), D-tagatose 3-epimerase (DTEase), and D-allulose 3-epimerase (DAEase). mdpi.comnih.govbeilstein-journals.org Scientists are actively discovering novel epimerases from diverse microbial sources, such as the halophilic bacterium Iocasia fonsfrigidae, to find enzymes with desirable industrial characteristics. nih.gov

Beyond discovery, enzyme engineering is a powerful tool for improving biocatalyst performance. mdpi.comsci-hub.se Techniques such as directed evolution and rational protein design are employed to enhance traits like thermostability, catalytic efficiency (kcat), and optimal activity in acidic conditions, which can prevent unwanted browning reactions during industrial production. mdpi.comnih.gov For example, both random and site-directed mutagenesis have been successfully used to improve the thermostability of D-psicose 3-epimerase from Agrobacterium tumefaciens. nih.gov

While the direct enzymatic synthesis of 1-amino-1-deoxy-D-psicose is not yet established, a key future direction will be the discovery or engineering of enzymes capable of this transformation. This could involve identifying novel transaminases or other aminating enzymes that can act on D-psicose. Such an enzyme would need to be highly specific to avoid modifications at other positions on the sugar ring.

Table 1: Selected Enzymes in D-Psicose Synthesis

| Enzyme Name | Abbreviation | Source Organism | Action | Reference |

|---|---|---|---|---|

| D-Psicose 3-Epimerase | DPEase | Clostridium cellulolyticum | Converts D-fructose to D-psicose | beilstein-journals.org |

| D-Tagatose 3-Epimerase | DTEase | Rhodobacter sphaeroides | Converts D-fructose to D-psicose | beilstein-journals.org |

| D-Allulose 3-Epimerase | DAEase | Agrobacterium tumefaciens | Converts D-fructose to D-psicose | mdpi.com |

Development of Advanced Chemical Tools and Probes Based on 1-Amino-1-deoxy-D-Psicose

Chemical probes are essential for dissecting complex biological processes. While specific probes derived from 1-amino-1-deoxy-D-psicose have not yet been reported, its structure presents significant potential for the development of such tools. As an amino sugar, it can be chemically modified to incorporate reporter tags, such as fluorophores, biotin, or photo-crosslinkers.

These probes could be used to:

Identify and Characterize Binding Partners: By attaching an affinity tag, researchers could perform pulldown assays to isolate and identify proteins that interact with the amino sugar, shedding light on its mechanism of action.

Visualize Cellular Uptake and Distribution: Fluorescently labeled 1-amino-1-deoxy-D-psicose would allow for real-time imaging of its transport into and localization within cells.

Investigate Metabolic Pathways: Radio-labeled versions could be used to trace the metabolic fate of the compound, determining if it is incorporated into larger biomolecules or metabolized through specific pathways.

The related compound, 1-amino-1-deoxy-D-fructose, has been shown to induce site-specific DNA damage at pyrimidine (B1678525) residues in laboratory assays, highlighting the potential for aminoketoses to act as reactive probes in specific biological contexts. caymanchem.com Future work could explore whether 1-amino-1-deoxy-D-psicose or its derivatives share similar properties, potentially leading to new tools for studying DNA structure and repair.

In-depth Structural-Activity Relationship Studies for Biological Modulators

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of drug discovery and chemical biology. For 1-amino-1-deoxy-D-psicose, systematic structure-activity relationship (SAR) studies will be crucial for optimizing its potential as a biological modulator.

An SAR campaign would involve the synthesis of a library of analogues where specific parts of the molecule are systematically altered. Key modifications could include:

Alterations to the Amino Group: Modifying the basicity or steric bulk of the C-1 amino group through acylation or alkylation to determine its importance for target binding.

Modification of Hydroxyl Groups: Selectively protecting, inverting, or removing hydroxyl groups at different positions (C-3, C-4, C-5) to probe their role in hydrogen bonding interactions.

Changes to the Carbon Skeleton: Introducing or removing carbon atoms to lengthen or shorten the sugar backbone.

Each new analogue would be tested in relevant biological assays. The resulting data would allow researchers to build a comprehensive model of the pharmacophore—the essential features required for biological activity. This knowledge is fundamental for designing more potent and selective modulators based on the 1-amino-1-deoxy-D-psicose scaffold. Such studies are critical for advancing molecules from initial hits to lead compounds in therapeutic development. nih.govnih.gov

Integration into Systems Biology and Metabolomics Research Platforms

Systems biology aims to understand the complex interactions within biological systems as a whole. Metabolomics, a key discipline within systems biology, provides a snapshot of the small-molecule metabolites present in a cell or organism at a specific time. Integrating 1-amino-1-deoxy-D-psicose into these research platforms is a critical step toward understanding its physiological effects.

The parent sugar, D-psicose, has been shown to favorably alter lipid metabolism, decrease lipogenesis, and increase fatty acid oxidation in animal models. nih.gov Similarly, related Amadori compounds like fructosamine (B8680336) are significant in biomedical research, particularly in understanding the pathophysiology of diabetes. nih.govnih.gov

Future research should apply metabolomics approaches to:

Elucidate Metabolic Fate: Determine how 1-amino-1-deoxy-D-psicose is absorbed, distributed, metabolized, and excreted by the body.

Identify Downstream Effects: Analyze global changes in the metabolome of cells or tissues after treatment with the compound to uncover which metabolic pathways are perturbed.

Discover Biomarkers: Identify specific metabolites that change in response to 1-amino-1-deoxy-D-psicose, which could serve as biomarkers for its biological activity.

By combining metabolomics data with transcriptomics and proteomics, researchers can build comprehensive models of how 1-amino-1-deoxy-D-psicose interacts with cellular networks, providing a deeper understanding of its biological role.

Exploration of Stereoisomeric and Enantiomeric Variants in Academic Research

Stereochemistry plays a vital role in biological recognition. The precise three-dimensional arrangement of atoms in a molecule dictates how it interacts with chiral biological targets like enzymes and receptors. In the realm of rare sugars, the exploration of different stereoisomers is a common and fruitful area of research. beilstein-journals.orgnih.gov

For 1-amino-1-deoxy-D-psicose, future academic research will undoubtedly explore its stereoisomeric and enantiomeric variants. This includes:

The L-Enantiomer: The synthesis of 1-amino-1-deoxy-L-psicose would be a high priority. L-sugars often exhibit distinct biological properties from their D-counterparts, sometimes acting as inhibitors of enzymes that process D-sugars or having unique therapeutic effects. nih.gov

Epimers: The synthesis of other 1-amino-1-deoxy-ketoses, such as 1-amino-1-deoxy-D-tagatose, 1-amino-1-deoxy-D-sorbose, and 1-amino-1-deoxy-D-fructose, would allow for a systematic investigation of how the stereochemistry at the C-3, C-4, and C-5 positions affects activity. Research on related amino sugars like D-galactosamine and D-mannosamine demonstrates the distinct biological roles conferred by stereochemical differences. caymanchem.com

Deoxy and Modified Variants: Following the synthesis of compounds like 6-deoxy-L-psicose, the creation of 1,6-diamino or other modified versions of the psicose scaffold would further expand the chemical space for biological testing. nih.gov

Comparing the biological activities of these different isomers will provide invaluable insights into the structural requirements for molecular recognition and could lead to the discovery of variants with novel or improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.